molecular formula C53H72N2O12+2 B1203153 Atracurium CAS No. 64228-79-1

Atracurium

Cat. No.: B1203153
CAS No.: 64228-79-1
M. Wt: 929.1 g/mol
InChI Key: YXSLJKQTIDHPOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Atracurium besylate is synthesized through a multi-step process involving the reaction of tetrahydropapaverine with methyl acrylate or ethyl acrylate in an organic solvent. This is followed by a reaction with pentanediol under alkali catalysis, and finally, the product is reacted with oxalic acid addition salts to form the desired compound .

Industrial Production Methods

In industrial settings, the preparation of this compound besylate involves dissolving the compound in water for injection, adjusting the pH with phosphoric acid, and filtering the solution through PVDF filters. The solution is then filled into containers under nitrogen to maintain low oxygen levels .

Chemical Reactions Analysis

Scientific Research Applications

Clinical Uses

  • Skeletal Muscle Relaxation : Atracurium is primarily used to induce skeletal muscle relaxation during surgery. It facilitates endotracheal intubation by providing optimal conditions for airway management. The onset of action occurs within approximately 4 minutes, with effects lasting up to an hour .
  • Mechanical Ventilation : In the intensive care unit, this compound is employed to assist with mechanical ventilation, allowing for better patient control and comfort during respiratory support .
  • Endotracheal Intubation : Although other agents like succinylcholine are preferred for rapid intubation, this compound can be used when longer duration of action is acceptable .

Pharmacokinetics

This compound undergoes unique metabolic pathways that contribute to its safety profile:

  • Hofmann Elimination : This process allows this compound to degrade in physiological conditions, making it suitable for patients with renal or hepatic impairment since it does not rely on these organs for metabolism .
  • Ester Hydrolysis : Although initially thought to be the primary pathway, clinical evidence suggests Hofmann elimination predominates in vivo .

Adverse Effects

While generally safe, this compound can cause side effects:

  • Common Side Effects : Flushing, hypotension, and allergic reactions may occur. Serious reactions such as anaphylaxis have been documented in rare cases .
  • Prolonged Paralysis : In individuals with neuromuscular disorders like myasthenia gravis, prolonged effects may be observed .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound in various clinical scenarios:

Study TitleFindings
Anaphylaxis by this compound A case report detailing an allergic reaction during surgery highlights the importance of monitoring patients with atopy.
This compound during Thoracic Surgery This study found that septic conditions can impair the neuromuscular blocking potency of this compound, suggesting careful dosing in infected patients.
Postoperative Residual Curarization Research indicated a significant incidence of residual neuromuscular block post-surgery, emphasizing the need for effective monitoring and reversal strategies.

Biological Activity

Atracurium besylate is a non-depolarizing neuromuscular blocker widely used in clinical anesthesia to facilitate endotracheal intubation and provide muscle relaxation during surgical procedures. Its mechanism of action primarily involves competitive antagonism at the neuromuscular junction, specifically targeting the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate.

This compound acts by binding to the alpha subunits of nAChRs, preventing acetylcholine from exerting its effect. This competitive inhibition leads to muscle paralysis, which is crucial during surgical interventions. The neuromuscular blockade can be reversed by acetylcholinesterase inhibitors such as neostigmine and edrophonium, which increase the concentration of acetylcholine at the neuromuscular junction .

Pharmacokinetics

This compound has a relatively short half-life of approximately 20 minutes, making it suitable for procedures requiring rapid onset and offset of neuromuscular blockade. It undergoes a unique metabolic pathway involving non-specific plasma esterases and tissue esterases, leading to the formation of laudanosine and other metabolites, which are generally considered less active . Notably, this compound's pharmacokinetics are not significantly affected by renal function, making it a preferred choice for patients with compromised renal systems .

Clinical Efficacy and Studies

Recent studies have highlighted this compound's efficacy compared to other neuromuscular blockers. For instance, a clinical trial comparing this compound with cis-atracurium demonstrated that this compound provided superior laryngeal relaxation conditions in pediatric patients undergoing surgery. The study reported an excellent laryngeal intubation score in 53.8% of patients receiving this compound compared to only 19.2% in the cis-atracurium group (p < 0.001)【2】【5】.

Table 1: Comparative Efficacy of this compound vs. Cis-Atracurium

ParameterThis compound (0.5 mg/kg)Cis-Atracurium (0.1 mg/kg)p-value
Excellent intubation conditions53.8%19.2%<0.001
Mean arterial blood pressure (mmHg)76.75 ± 11.2273.42 ± 8.520.134
Peripheral oxygen saturation (%)99.86 ± 0.40100.00 ± 0.000.011

Biological Activity in Cancer Research

Emerging research has also explored this compound's potential beyond anesthesia, particularly its effects on glioblastoma stem cells (GSCs). A study indicated that this compound significantly inhibited the clonogenic capacity of GSC lines, promoting astroglial differentiation while not affecting neuronal differentiation【4】. This suggests a possible application in oncology as a therapeutic agent targeting cancer stem cells.

Table 2: Effects of this compound on GSC Differentiation

Concentration (μM)GFAP:GFP Expressing Cells (%)
Control (DMSO)5.3%
3 μM15.4%
10 μM81.1%
20 μM86.8%

Adverse Effects and Considerations

While this compound is generally well-tolerated, it is associated with some adverse effects, including hypotension and flushing due to histamine release【1】【6】. Monitoring hemodynamic parameters is essential during administration, especially in patients with cardiovascular instability.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to study the neuromuscular blocking mechanism of atracurium in vitro?

To evaluate this compound's mechanism, researchers should employ acetylcholine (ACh) concentration–response assays using cell lines expressing nicotinic acetylcholine receptors (nAChRs). For example, dose-dependent shifts in ACh curves (e.g., EC50 changes) can quantify competitive antagonism at α1β1γδ (muscle-type) or α3β4 (ganglionic) receptors . Train-of-Four (TOF) monitoring in isolated nerve-muscle preparations is also critical for assessing blockade dynamics, with baseline T1 amplitude and TOF ratio (TOFR) as key endpoints .

Q. How should pharmacokinetic studies account for this compound’s isomer complexity?

this compound comprises ten isomers grouped into cis-cis (58%), cis-trans (36%), and trans-trans (6%) configurations. High-performance liquid chromatography (HPLC) with acidified methanol mobile phases is essential for separating isomer groups. In vitro stability assays must track each group’s degradation in buffer (pH 7.4, 37°C) and whole blood, noting differing half-lives (e.g., cis-cis: 23.3 min in blood vs. 57.1 min in buffer) . Human studies require plasma sampling and nonlinear mixed-effects modeling to estimate clearance rates (e.g., cis-cis: 5.3 ml·kg⁻¹·min⁻¹) .

Q. What protocols mitigate histamine release in preclinical studies of this compound?

Preclinical models (e.g., guinea pigs or human mast cell lines) should monitor plasma histamine levels post-administration. Slow infusion rates (≤0.5 mg·kg⁻¹·min⁻¹) reduce histamine-mediated hypotension. Cardiovascular parameters (blood pressure, heart rate) must be recorded continuously, with prophylactic H1/H2 antagonists considered in sensitive populations .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s elimination pathways across in vitro and in vivo studies?

Discrepancies arise from pH instability in vitro (e.g., plasma pH drift increasing Hofmann elimination rates). To standardize conditions, use sealed, CO2-equilibrated blood samples (pH 7.4) and validate degradation kinetics via mass spectrometry. Contrasting results from Stiller et al. (plasma, pH unmonitored) and Fisher et al. (whole blood, pH-stabilized) highlight the need for pH control . In vivo, compartmental modeling must differentiate organ-based clearance (e.g., hepatic ester hydrolysis) from pH-dependent Hofmann degradation .

Q. What experimental designs quantify pharmacodynamic interactions between this compound and succinylcholine?

Closed-loop feedback systems are optimal. Administer succinylcholine first, then infuse this compound while maintaining 90% neuromuscular blockade. Fit cumulative dose data to the equation: Cumulative dose = D·(1 - e⁻ᵏᵗ) + Iss·t, where Iss (steady-state infusion rate) reflects synergism. Mann-Whitney U tests compare Iss between cohorts with/without succinylcholine pre-treatment .

Q. Why do this compound’s isomers exhibit divergent pharmacokinetics, and how does this impact dosing regimens?

The cis-trans group decays biphasically (half-lives: 2.3 min and 22.1 min in blood), while cis-cis follows monoexponential decay (23.3 min). Trans-trans isomers degrade too rapidly for accurate quantification. Population pharmacokinetic models must incorporate isomer-specific clearance rates to avoid underdosing/overdosing. For prolonged blockade, cis-cis-dominated formulations may offer more predictable profiles .

Q. How can in vitro models replicate clinical conditions to study this compound’s ganglionic vs. neuromuscular effects?

Use heterologous expression systems (e.g., Xenopus oocytes) for α3β4 (ganglionic) and α1β1γδ (muscle) nAChRs. Apply this compound alongside ACh to assess open-channel blockade (non-competitive inhibition) at ganglionic receptors, evidenced by insensitivity to ACh concentration increases. Compare IC50 values between receptor subtypes .

Q. Methodological Best Practices

Q. What statistical approaches are optimal for analyzing TOF recovery data in this compound studies?

Use repeated-measures ANOVA to compare TOFR recovery times (e.g., TOFR ≥0.9) across doses. Kaplan-Meier survival analysis can model time-to-recovery, with Cox proportional hazards regression adjusting for covariates (e.g., age, renal function) .

Q. How should researchers validate HPLC assays for this compound isomer quantification?

Perform linearity tests (1–100 µg/ml), precision/reproducibility assessments (intra-day/inter-day CV <5%), and spike-recovery experiments in biological matrices. Cross-validate with LC-MS/MS for isomer-specific fragmentation patterns .

Q. What in vitro models best predict this compound’s histamine release potential in humans?

Human-derived mast cell cultures (e.g., LAD2 cells) are superior to animal models. Stimulate cells with this compound (0.1–10 µM) and measure β-hexosaminidase release or intracellular calcium flux. Correlate results with clinical histamine elevation data from Phase I trials .

Properties

IUPAC Name

5-[3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLJKQTIDHPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H72N2O12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64228-81-5 (besylate)
Record name Atracurium
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DSSTOX Substance ID

DTXSID9043726
Record name Atracurium
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Molecular Weight

929.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Atracurium
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.32e-05 g/L
Record name Atracurium
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64228-79-1
Record name Atracurium
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Record name Atracurium
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atracurium
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Record name Atracurium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atracurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

185 - 194 °C
Record name Atracurium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014870
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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